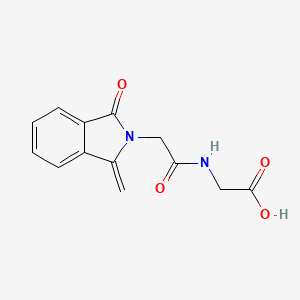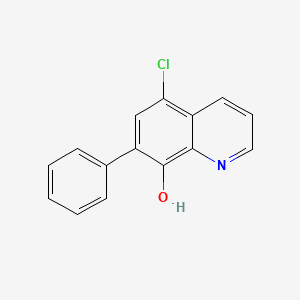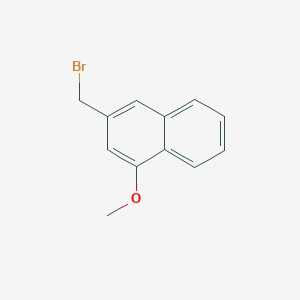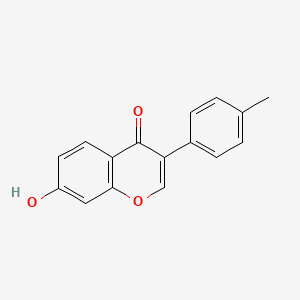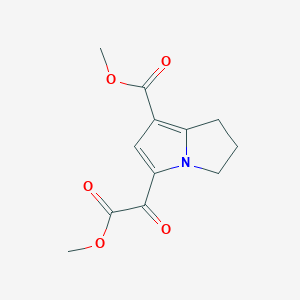
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a benzyl group, a fluorine atom, and a dihydroisoquinolinone core, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 7-fluoro-1-tetralone, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated isoquinoline derivatives.
Applications De Recherche Scientifique
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-7-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-bromo-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-methyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
Propriétés
Numéro CAS |
89097-89-2 |
|---|---|
Formule moléculaire |
C16H14FNO |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
2-benzyl-7-fluoro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14FNO/c17-14-6-7-15-13(8-14)10-18(11-16(15)19)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
Clé InChI |
JNFVBVDNSMLEDA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)F)C(=O)CN1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


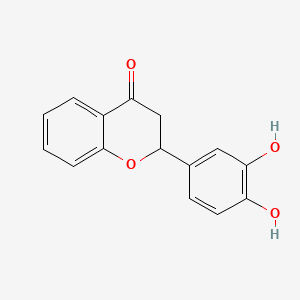
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
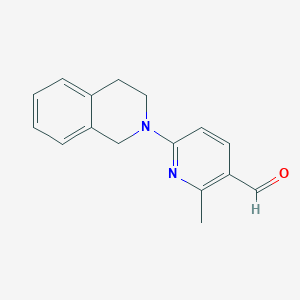

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
